2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by:
- Core structure: A 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetamide group.
- Substituents: Position 4 of the triazole: An amino group (–NH₂). Position 5 of the triazole: A 4-ethoxyphenyl group (–C₆H₄-OCH₂CH₃). Acetamide side chain: A naphthalen-1-yl (–C₁₀H₇) group at the terminal nitrogen.
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-2-29-17-12-10-16(11-13-17)21-25-26-22(27(21)23)30-14-20(28)24-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14,23H2,1H3,(H,24,28) |
InChI Key |
WHFYORFUWLFAFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the triazole intermediate.
Attachment of the Naphthylacetamide Moiety: The final step involves the coupling of the triazole derivative with naphthylacetamide under suitable reaction conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfanyl groups, leading to the formation of corresponding oxides and sulfoxides.
Reduction: Reduction reactions can target the triazole ring or the nitro groups (if present), converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, sulfoxides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the ethoxyphenyl and naphthyl groups enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Anti-Inflammatory Activity
- The target compound’s 4-ethoxyphenyl group is associated with enhanced anti-exudative activity. In , pyridyl-substituted analogues exhibited 1.28× higher activity than diclofenac, suggesting the ethoxyphenyl-naphthyl combination may further improve efficacy .
- Comparative IC₅₀ :
Antimicrobial and Antiviral Activity
- Triazole derivatives with pyridinyl or thiophenyl substituents (e.g., ) show MIC values of 8–32 µg/mL against S. aureus and E. coli. The naphthyl group may enhance membrane penetration .
- Reverse Transcriptase Inhibition : AM34 (a structural analogue) showed a binding energy of −9.2 kcal/mol, outperforming nevirapine (−8.1 kcal/mol) .
Ionotropic Receptor Modulation
- VUAA1 (lacking the amino group) activates insect Orco receptors at 10 µM, while OLC15 (N-(4-butylphenyl) analogue) acts as an antagonist. The target compound’s amino group may confer selectivity for mammalian targets .
Structure-Activity Relationship (SAR) Insights
Position 4 (Triazole): Amino groups enhance hydrogen bonding with targets (e.g., COX-2), while alkyl groups (allyl/ethyl) reduce polarity .
Position 5 (Triazole): Aryl groups (4-ethoxyphenyl, pyridinyl) improve π-π interactions. Electron-withdrawing substituents (e.g., Cl, NO₂) increase anti-inflammatory activity .
Acetamide Substituent : Bulky groups (naphthyl) enhance lipophilicity and receptor affinity but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
